molecular formula C9H16N2O B1504574 1,5-Bis(dimethylamino)penta-1,4-dien-3-one CAS No. 25299-40-5

1,5-Bis(dimethylamino)penta-1,4-dien-3-one

Cat. No. B1504574
CAS RN: 25299-40-5
M. Wt: 168.24 g/mol
InChI Key: KOAXIIOHPXRHHO-UHFFFAOYSA-N
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Description

1,5-Bis(dimethylamino)penta-1,4-dien-3-one, also known as DMAP or 4-(Dimethylamino)-1,2-dihydropyridine-3,5-dicarboxylic acid dimethyl ester, is a chemical compound that has been extensively researched for its various applications in the field of organic chemistry. DMAP is a versatile reagent that can be used for a variety of reactions, including acylation, esterification, and amidation.

Scientific Research Applications

Nonlinear Optical Properties 1,5-Bis(dimethylamino)penta-1,4-dien-3-one and its derivatives have been studied for their nonlinear optical properties. They exhibit significant second harmonic generation (SHG) conversion efficiencies and high hyperpolarizabilities, making them interesting candidates for optical applications. In a study, bis-chalcone derivatives, closely related to 1,5-Bis(dimethylamino)penta-1,4-dien-3-one, showed nonlinear refractive indices and absorption coefficients comparable with stilbazoleum dyes, suggesting their potential as optical limiting materials due to two-photon absorption phenomena (Shettigar et al., 2006).

Fluorescence Spectroscopy 1,5-Bis(dimethylamino)penta-1,4-dien-3-one has been used in fluorescence spectroscopy studies. Its interaction with human serum albumin (HSA) was analyzed, showing notable quenching effects. This points to its potential use in biochemical applications, particularly in studying protein interactions (Liu Li-jun, 2013).

Organometallic Chemistry In organometallic chemistry, 1,5-Bis(dimethylamino)penta-1,4-dien-3-one derivatives have been used to synthesize π-allylic palladium complexes, leading to 1,4-diamines. This application is significant in developing new chemical synthesis methods and materials (Åkermark et al., 1979).

Anti-tumor Studies Compounds derived from 1,5-Bis(dimethylamino)penta-1,4-dien-3-one have been synthesized and evaluated for their anti-tumor activities. These compounds have shown cytotoxic activities against various neoplasms and carcinoma cells, highlighting their potential in cancer research (Ö. Yerdelen et al., 2015).

Material Science and Nanotechnology The compound and its derivatives have applications in material science, particularly in the synthesis and characterization of nanoparticles. Their unique morphological characteristics, such as spherical and fibrous morphologies, have been studied, indicating potential applications in nanotechnology (Kumar et al., 2016).

Future Directions

: NIST Chemistry WebBook: 1,4-Pentadien-3-one, 1,5-diphenyl- : ChemSpider: 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one : CymitQuimica: 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

properties

IUPAC Name

1,5-bis(dimethylamino)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-10(2)7-5-9(12)6-8-11(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAXIIOHPXRHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697899
Record name 1,5-Bis(dimethylamino)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(dimethylamino)penta-1,4-dien-3-one

CAS RN

25299-40-5
Record name 1,5-Bis(dimethylamino)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Chen, J Lv, J Chen, J Zhang, L Li, M Zhao… - Organic …, 2023 - ACS Publications
An efficient Au(III)/Ag(I) co-catalytic platform has been established for the synthesis of cyclopentadienes through amine-release annulation of enaminones with alkynes. Vinylcarbenoids …
Number of citations: 1 pubs.acs.org
YV Smirnova, ZA Krasnaya - Russian Chemical Reviews, 2000 - iopscience.iop.org
The published data on the synthesis of β-enamino ketones, δ-amino dienones and conjugated ω-amino polyenones of diverse structures are generalised. The bibliography includes …
Number of citations: 21 iopscience.iop.org

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